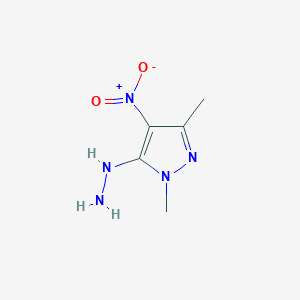

5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole typically involves the reaction of 1,3-dimethyl-4-nitro-1H-pyrazole with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours until the desired product is formed. The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor and Anticonvulsant Properties

Research has shown that derivatives of 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole exhibit significant biological activities. Notably, the introduction of the nitro group enhances its potential as an antitumor agent and increases anticonvulsant activity. Studies indicate that compounds with similar structures have been developed for targeting various cancer types and neurological disorders .

Synthesis of Heterocyclic Compounds

This compound serves as a crucial building block in synthesizing various heterocyclic compounds. It has been utilized to create pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, which are of interest for their diverse biological activities. The synthesis pathways often involve multi-step reactions where this compound acts as a precursor in creating more complex molecular architectures .

Material Science

Crystallography and Structural Studies

The crystal structure of this compound has been analyzed using techniques such as X-ray crystallography. The molecule's arrangement reveals significant hydrogen bonding interactions that contribute to its stability and potential applications in material science. These structural characteristics can influence the physical properties of materials derived from this compound .

Energetic Materials

Explosive Properties

Recent studies have explored the potential of this compound as an energetic material. Its derivatives have shown promising explosive properties, comparable to traditional explosives like TNT and RDX. Research indicates that modifications to the molecular structure can enhance performance metrics such as density and detonation velocity, making it a candidate for further development in military and industrial applications .

Case Study 1: Synthesis of Pyrazolo Derivatives

In a study focusing on the synthesis of pyrazolo derivatives, researchers utilized this compound as a starting material to create novel compounds with enhanced biological activity against cancer cells. The study demonstrated the effectiveness of various synthetic routes leading to high yields of target compounds with promising anticancer properties .

Case Study 2: Crystallographic Analysis

A detailed crystallographic study provided insights into the intermolecular interactions within solid-state forms of this compound. The findings highlighted the importance of hydrogen bonding in stabilizing the crystal lattice and suggested modifications that could lead to improved material properties for pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole involves its interaction with cellular components, leading to cytotoxic effects. The compound is believed to inhibit cell growth by interfering with DNA synthesis and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dimethyl-4-nitro-1H-pyrazole: Lacks the hydrazino group, making it less reactive in certain chemical reactions.

5-Hydrazino-3-nitro-1,2,4-triazole: Similar in structure but contains a triazole ring instead of a pyrazole ring.

Uniqueness

5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole is unique due to its combination of hydrazino and nitro functional groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Actividad Biológica

5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole is a nitrogen-containing heterocyclic compound with significant potential in biomedical research, particularly in cancer treatment. Its unique structure combines hydrazino and nitro functional groups, which contribute to its biological activity and reactivity in various biochemical processes.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound has been shown to inhibit cell growth and induce apoptosis, particularly in squamous carcinoma cells and other malignancies such as breast cancer (MCF-7) and chronic myelogenous leukemia (K562) cells .

The proposed mechanism of action involves:

- Interference with DNA Synthesis: The compound disrupts DNA replication processes, leading to cell cycle arrest.

- Induction of Apoptosis: It activates apoptotic pathways that result in programmed cell death .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

- Antifungal and Antiviral Effects: Preliminary studies suggest potential efficacy against fungal and viral pathogens .

- Anti-diabetic Activity: Research indicates that derivatives of this compound may help regulate glucose levels and improve insulin sensitivity in diabetic models .

Table: Summary of Biological Activities

Case Studies

- Cytotoxicity Against Cancer Cells : A study demonstrated that this compound exhibited significant cytotoxic effects on human breast cancer cells (MCF-7) and K562 leukemia cells. The IC50 values indicated potent activity compared to standard chemotherapeutics .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound interferes with mitochondrial function and promotes oxidative stress within cancer cells, contributing to its apoptotic effects .

- Diabetes Management : In a diabetic rat model, treatment with a derivative of this compound resulted in a notable decrease in blood glucose levels and improved metabolic parameters, suggesting its potential as an anti-diabetic agent .

Propiedades

IUPAC Name |

(2,5-dimethyl-4-nitropyrazol-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O2/c1-3-4(10(11)12)5(7-6)9(2)8-3/h7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAORIXXJMUEMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393428 | |

| Record name | 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66971-55-9 | |

| Record name | 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key intermolecular interactions responsible for the crystal packing of 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole?

A1: The research reveals that three distinct N—H⋯O,N hydrogen bonds connect the molecules of this compound, leading to a supramolecular assembly. [] These interactions form an R42(12) ring motif, arranging the molecules in columns along the b axis of the crystal structure. [] The hydrogen bond distances (D⋯A) range from 3.044 (2) to 3.182 (3) A, while the D—H⋯A angles vary from 138 (2) to 164 (2)°. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.